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This technical guide provides an in-depth exploration of the multifaceted role of the cell surface

glycoprotein CD34 in the critical biological processes of hematopoiesis and angiogenesis.

CD34, a well-established marker for hematopoietic stem and progenitor cells (HSPCs) and

endothelial progenitor cells (EPCs), is not merely a passive surface antigen but an active

participant in cell adhesion, migration, proliferation, and signaling. This document summarizes

key quantitative data, details relevant experimental protocols, and visualizes complex signaling

pathways to serve as a comprehensive resource for the scientific community.

The Role of CD34 in Hematopoiesis
CD34 is a seminal marker for identifying and isolating HSPCs, the foundational cells of the

blood and immune system.[1][2] Its expression is tightly regulated during hematopoietic

differentiation, being most prominent on primitive, multipotent progenitors and gradually

diminishing as cells commit to specific lineages.[3]

Quantitative Data on CD34+ Hematopoietic Cell
Populations
The frequency and characteristics of CD34+ cell populations vary depending on the

hematopoietic tissue source. Understanding these quantitative differences is crucial for

applications ranging from basic research to clinical transplantation.
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Tissue Source
Mean % of CD34+
Cells (of total
mononuclear cells)

Key CD34+
Subpopulations
and their
Characteristics

Reference(s)

Bone Marrow (BM) 1.7 ± 0.5%

CD34+/CD38-: ~1% of

CD34+ cells, enriched

for primitive HSCs.[4]

[5] CD34+/CD33+:

84.7 ± 18.3%,

committed myeloid

progenitors.[5]

CD34+/CD19+: 12.3 ±

13.2%, lymphoid

progenitors.[5]

[4][5][6]

Umbilical Cord Blood

(UCB)
0.1 - 1%

CD34+ (bright): 14.5 ±

2.5% of total CD34+

cells, a population

enriched in primitive

progenitors.[7]

CD34+/HLA-DR-:

~11%, representing a

very early progenitor

population.[8]

CD34+/CD38-: Higher

percentage compared

to bone marrow.[9]

[6][7][8][9]

Mobilized Peripheral

Blood (mPB)
1.1 ± 0.9%

Contains a

heterogeneous

population of CD34+

progenitors mobilized

from the bone marrow.

[6]

Table 1: Quantitative Analysis of CD34+ Cell Populations in Human Hematopoietic Tissues.

This table summarizes the average percentage of CD34+ cells and highlights key

subpopulations within different hematopoietic sources.
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The functional capacity of these CD34+ populations is often assessed through colony-forming

unit (CFU) assays, which measure the ability of individual progenitor cells to proliferate and

differentiate into colonies of mature blood cells. A higher frequency of CD34+ cells generally

correlates with a greater number of colony-forming units.[4]

CD34-Mediated Signaling in Hematopoiesis
CD34 is not merely a surface marker but also participates in intracellular signaling that

influences cell behavior. Its cytoplasmic domain, though lacking intrinsic enzymatic activity, can

interact with adaptor proteins to initiate signaling cascades.

One of the key signaling interactions of CD34 in hematopoietic cells is with the selectin family

of adhesion molecules, particularly L-selectin, which is crucial for the homing of HSPCs to the

bone marrow.[10][11] The binding of L-selectin on endothelial cells to CD34 on HSPCs is a

critical step in the initial tethering and rolling of these cells along the blood vessel wall,

facilitating their migration into the bone marrow niche.[12]

Furthermore, cross-linking of CD34 on hematopoietic progenitor cells can induce intracellular

signaling through the activation of Src-family kinases, such as Lyn, and the Syk tyrosine

kinase.[7][13] This signaling pathway is implicated in mediating cell adhesion and aggregation.
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Figure 1: CD34 Signaling in Hematopoiesis. This diagram illustrates the known signaling

interactions of CD34 in hematopoietic stem and progenitor cells, including its role in homing

and adhesion.

Another important signaling adaptor that interacts with the cytoplasmic tail of CD34 is CRKL.

[10] While the direct downstream effectors of the CD34-CRKL interaction are still under

investigation, CRKL is known to be involved in various signaling pathways that regulate cell

proliferation and differentiation.

The Role of CD34 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental

process in development, wound healing, and various pathologies, including cancer. CD34 has

emerged as a key player in angiogenesis, being expressed on endothelial progenitor cells

(EPCs) and a specific subset of endothelial cells known as "tip cells" that lead the sprouting of

new vessels.[14]

Quantitative Data on CD34 in Angiogenesis
The expression of CD34 on endothelial cells is dynamic and correlates with their angiogenic

potential. Endothelial colony-forming cells (ECFCs), a subtype of EPCs, with higher CD34

expression exhibit enhanced angiogenic capabilities.
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Cell Type
CD34 Expression
Level

Angiogenic
Function

Reference(s)

Endothelial Colony-

Forming Cells

(ECFCs)

High (CD34+)

Increased tube-

forming capacity in 3D

matrices.

[15][16]

Endothelial Colony-

Forming Cells

(ECFCs)

Low/Negative (CD34-)
Reduced tube-forming

capacity.
[15][16]

Human Umbilical Vein

Endothelial Cells

(HUVECs)

CD34+ subset

Enriched for tip cell

markers and migratory

genes.

[14]

Human Umbilical Vein

Endothelial Cells

(HUVECs)

CD34- population

Enriched for genes

related to proliferation

(stalk cells).

[14]

Table 2: Correlation of CD34 Expression with Angiogenic Potential. This table highlights the

relationship between the level of CD34 expression on endothelial progenitor and endothelial

cells and their functional angiogenic capacity.

Signaling Pathways in CD34-Mediated Angiogenesis
CD34-positive endothelial tip cells are at the forefront of angiogenic sprouting and are highly

responsive to pro-angiogenic signals, most notably Vascular Endothelial Growth Factor

(VEGF). The interplay between VEGF and Notch signaling pathways is critical in orchestrating

the behavior of tip and stalk cells, the latter of which are responsible for the elongation of the

newly forming vessel.

VEGF, upon binding to its receptor (VEGFR2) on tip cells, initiates a signaling cascade that

promotes cell migration and filopodia formation. A key downstream effect of VEGF signaling in

tip cells is the upregulation of Delta-like ligand 4 (Dll4), a ligand for the Notch receptor. Dll4 on

the tip cell then activates Notch signaling in the adjacent "stalk" cells. This lateral inhibition

mechanism suppresses the tip cell phenotype in the stalk cells, promoting their proliferation

and ensuring the proper formation of a stable vascular sprout.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27043316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930476/
https://pubmed.ncbi.nlm.nih.gov/27043316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4930476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3274677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3274677/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Tip Cell (CD34+)

Stalk Cell (CD34-)

VEGF

VEGFR2

PI3K/Akt Pathway Dll4

Upregulates

Cell Migration
Filopodia Formation Notch Receptor

 Activates

Notch Signaling

 Downregulates

Cell Proliferation

Click to download full resolution via product page

Figure 2: VEGF and Notch Signaling in Angiogenesis. This diagram depicts the signaling

cascade initiated by VEGF in CD34+ tip cells and the subsequent Notch-mediated lateral

inhibition in adjacent stalk cells.
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Experimental Protocols
Isolation of CD34+ Cells from Human Bone Marrow
This protocol outlines a common method for the positive selection of CD34+ cells from bone

marrow mononuclear cells (MNCs) using immunomagnetic beads.

Preparation of Bone Marrow Mononuclear Cells:

Dilute the bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).

Carefully layer the diluted bone marrow over a density gradient medium (e.g., Ficoll-

Paque).

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the buffy coat layer containing the MNCs.

Wash the MNCs twice with PBS containing 2% fetal bovine serum (FBS).

Immunomagnetic Labeling:

Resuspend the MNCs in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

Add CD34 microbeads to the cell suspension according to the manufacturer's instructions.

Incubate for 15-30 minutes at 4°C.

Wash the cells to remove unbound microbeads.

Magnetic Separation:

Resuspend the labeled cells in buffer.

Place the cell suspension in a magnetic separation column that is placed in a strong

magnetic field.

The magnetically labeled CD34+ cells will be retained in the column.
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Wash the column with buffer to remove unlabeled cells.

Elution of CD34+ Cells:

Remove the column from the magnetic field.

Add buffer to the column and flush out the retained CD34+ cells using a plunger.

The collected cells are the enriched CD34+ fraction.
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Figure 3: Workflow for CD34+ Cell Isolation. A schematic representation of the key steps

involved in the immunomagnetic isolation of CD34+ cells from bone marrow.

Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is the gold standard for assessing the functional capacity of hematopoietic

progenitors.

Cell Preparation:

Prepare a single-cell suspension of hematopoietic cells (e.g., bone marrow MNCs or

purified CD34+ cells).

Determine the cell concentration and viability.

Plating:

Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of

cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF) to support the growth and

differentiation of various hematopoietic lineages.

Dispense the cell-medium mixture into culture dishes.

Incubation:

Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for 14-16

days.

Colony Scoring:

Using an inverted microscope, identify and count the different types of colonies based on

their morphology:

CFU-GM: Granulocyte, macrophage colonies.

BFU-E: Burst-forming unit-erythroid colonies.
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CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies

(multipotent).
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Figure 4: Hematopoietic CFU Assay Workflow. This diagram outlines the main steps of the

colony-forming unit assay to assess hematopoietic progenitor function.

In Vitro Tube Formation Assay
This assay is widely used to evaluate the angiogenic potential of endothelial cells.

Preparation of Extracellular Matrix:

Thaw a basement membrane extract (e.g., Matrigel) on ice.
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Coat the wells of a culture plate with the basement membrane extract and allow it to

solidify at 37°C.

Cell Seeding:

Prepare a single-cell suspension of endothelial cells (e.g., HUVECs or EPCs).

Seed the cells onto the solidified matrix.

Incubation:

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

Analysis:

Observe the formation of capillary-like structures (tubes) using a microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

branch points, total tube length, and the number of loops.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endothelial Cell
Suspension

Seed Cells onto Matrix

Coat Plate with
Basement Membrane Matrix

Incubate for 4-18 hours
(37°C, 5% CO2)

Microscopic Analysis
and Quantification

Capillary-like
Tube Structures

Click to download full resolution via product page

Figure 5: In Vitro Tube Formation Assay Workflow. This diagram illustrates the procedure for

assessing the angiogenic potential of endothelial cells.

Conclusion
CD34 is a molecule of profound importance in both the hematopoietic and vascular systems. Its

utility as a cell surface marker for isolating stem and progenitor cells is well-established, and

ongoing research continues to unravel its complex roles in cell signaling, adhesion, and

migration. A thorough understanding of the quantitative aspects of CD34 expression, its

intricate signaling networks, and the experimental methodologies to study its function is

paramount for advancing research in regenerative medicine, hematology, and oncology. This

technical guide provides a foundational resource to aid researchers and drug development

professionals in their pursuit of novel therapeutic strategies targeting CD34 and its associated

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current practices and Prospects for Standardization of the Hematopoietic Colony-
Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical
Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

2. Current practices and prospects for standardization of the hematopoietic colony-forming
unit assay: a report by the cellular therapy team of the Biomedical Excellence for Safer
Transfusion (BEST) Collaborative - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Concise Review: Evidence for CD34 as a Common Marker for Diverse Progenitors - PMC
[pmc.ncbi.nlm.nih.gov]

4. ashpublications.org [ashpublications.org]

5. Phenotypic analysis of CD34 subpopulations in normal human bone marrow and its
application for the detection of minimal residual disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Comparative study of CD34-positive cells and subpopulations in human umbilical cord
blood and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A common signaling pathway via Syk and Lyn tyrosine kinases generated from capping of
the sialomucins CD34 and CD43 in immature hematopoietic cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Human umbilical cord blood: immunophenotypic heterogeneity of CD34+ hematopoietic
progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9. haematologica.org [haematologica.org]

10. ashpublications.org [ashpublications.org]

11. Not just a marker: CD34 on human hematopoietic stem/progenitor cells dominates
vascular selectin binding along with CD44 - PMC [pmc.ncbi.nlm.nih.gov]

12. ashpublications.org [ashpublications.org]

13. ashpublications.org [ashpublications.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1668756?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5525552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5525552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5525552/
https://pubmed.ncbi.nlm.nih.gov/23579058/
https://pubmed.ncbi.nlm.nih.gov/23579058/
https://pubmed.ncbi.nlm.nih.gov/23579058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4260088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4260088/
https://ashpublications.org/blood/article/142/6/509/495207/Human-CD34-hematopoietic-stem-cell-hierarchy-how
https://pubmed.ncbi.nlm.nih.gov/7475281/
https://pubmed.ncbi.nlm.nih.gov/7475281/
https://pubmed.ncbi.nlm.nih.gov/7475281/
https://pubmed.ncbi.nlm.nih.gov/7507766/
https://pubmed.ncbi.nlm.nih.gov/7507766/
https://pubmed.ncbi.nlm.nih.gov/10339479/
https://pubmed.ncbi.nlm.nih.gov/10339479/
https://pubmed.ncbi.nlm.nih.gov/10339479/
https://pubmed.ncbi.nlm.nih.gov/8952152/
https://pubmed.ncbi.nlm.nih.gov/8952152/
https://haematologica.org/article/download/816/4651
https://ashpublications.org/blood/article/91/4/1152/139515/The-Cytoplasmic-Domain-of-Stem-Cell-Antigen-CD34
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745127/
https://ashpublications.org/blood/article/95/2/478/138617/Relationship-between-selectin-mediated-rolling-of
https://ashpublications.org/blood/article-abstract/93/11/3723/261247/A-Common-Signaling-Pathway-Via-Syk-and-Lyn
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. CD34 marks angiogenic tip cells in human vascular endothelial cell cultures - PMC
[pmc.ncbi.nlm.nih.gov]

15. CD34 expression modulates tube-forming capacity and barrier properties of peripheral
blood-derived endothelial colony-forming cells (ECFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

16. CD34 expression modulates tube-forming capacity and barrier properties of peripheral
blood-derived endothelial colony-forming cells (ECFCs) - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Dual Role of CD34 in Hematopoiesis and
Angiogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668756#the-role-of-cd34-in-hematopoiesis-and-
angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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